

Application Notes and Protocols for the Synthesis of Caloxetate Trisodium

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Compound of Interest

Compound Name: Caloxetate trisodium

Cat. No.: B15396159

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Abstract

This document provides a detailed, step-by-step protocol for the synthesis of **Caloxetate Trisodium** (CAS 207230-20-4), a complex chelating agent. **Caloxetate trisodium** is a derivative of a triazaundecanedioic acid and has applications in medical imaging, particularly as a component in contrast agents.[1][2] The protocol herein describes a reproducible synthetic route and the necessary analytical techniques for characterization and quality control of the final product.

Introduction

Caloxetate trisodium, with the molecular formula $C_{23}H_{28}CaN_3Na_3O_{11}$ and a molecular weight of 631.5 g/mol, is a complex coordination compound.[3][4][5] It is the trisodium salt of Caloxetate, which incorporates a calcium ion within its structure.[3] Its primary function is as a chelating agent, which allows it to bind effectively with metal ions.[3] This property is leveraged in medical imaging, where it is a component of gadoxetate disodium formulations used for liver-specific magnetic resonance imaging (MRI).[1][2] In these formulations, **Caloxetate trisodium** helps to stabilize the gadolinium ions, enhancing imaging contrast while reducing potential toxicity.[2]

The synthesis of **Caloxetate trisodium** involves the formation of the Caloxetate ligand followed by its conversion to the trisodium salt.[3] This document outlines a detailed protocol for the

synthesis and characterization of this compound.

Synthesis of Caloxetate Trisodium

The synthesis of **Caloxetate trisodium** can be performed in two main stages:

- Stage 1: Synthesis of the Caloxetate Ligand. This involves the alkylation of a protected amino acid derivative with appropriate reagents to build the core structure of the chelating ligand.
- Stage 2: Formation of the Trisodium Salt. The purified Caloxetate ligand is then reacted with a sodium base to form the final trisodium salt.

Materials and Reagents

Reagent	Formula	M.W. (g/mol)	Purity
(S)-2-amino-3-(4-ethoxyphenyl)propanoic acid	C ₁₁ H ₁₅ NO ₃	209.24	>98%
Bromoacetic acid	C ₂ H ₃ BrO ₂	138.95	>99%
N-(2-aminoethyl)glycine	C ₄ H ₁₀ N ₂ O ₂	118.13	>97%
Sodium hydroxide	NaOH	40.00	>98%
Calcium chloride	CaCl ₂	110.98	>97%
Hydrochloric acid	HCl	36.46	37% in H ₂ O
Ethanol	C ₂ H ₅ OH	46.07	Anhydrous
Diethyl ether	(C ₂ H ₅) ₂ O	74.12	Anhydrous
Deionized water	H ₂ O	18.02	High purity

Experimental Protocol

Stage 1: Synthesis of the Caloxetate Ligand

- Step 1.1: Initial Alkylation. In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve (S)-2-amino-3-(4-ethoxyphenyl)propanoic acid (20.9 g, 0.1 mol) in 200 mL of deionized water.
- Step 1.2: pH Adjustment. Cool the solution to 0-5 °C in an ice bath and slowly add a 4 M solution of sodium hydroxide to adjust the pH to 10-11.
- Step 1.3: Addition of Bromoacetic Acid. While maintaining the temperature below 10 °C and the pH at 10-11 by the continuous addition of 4 M NaOH, add a solution of bromoacetic acid (29.2 g, 0.21 mol) in 50 mL of deionized water dropwise over 2 hours.
- Step 1.4: Reaction. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.
- Step 1.5: Second Alkylation. To the same reaction mixture, add N-(2-aminoethyl)glycine (11.8 g, 0.1 mol).
- Step 1.6: pH and Temperature Control. Again, cool the mixture to 0-5 °C and adjust the pH to 10-11 with 4 M NaOH.
- Step 1.7: Addition of Bromoacetic Acid. Add a solution of bromoacetic acid (29.2 g, 0.21 mol) in 50 mL of deionized water dropwise over 2 hours, maintaining the temperature and pH as before.
- Step 1.8: Final Reaction. Allow the mixture to warm to room temperature and stir for 48 hours.
- Step 1.9: Acidification and Isolation. Cool the reaction mixture to 0-5 °C and slowly add concentrated HCl to adjust the pH to 2-3. A white precipitate will form.
- Step 1.10: Purification. Filter the precipitate, wash with cold deionized water, and then with cold ethanol. Dry the solid under vacuum to yield the Caloxetate ligand as a white powder.

Stage 2: Formation of **Caloxetate Trisodium**

- Step 2.1: Dissolution. Suspend the dried Caloxetate ligand (0.1 mol) in 300 mL of deionized water in a 1 L beaker with vigorous stirring.^[3]

- Step 2.2: Salt Formation. Slowly add a 4 M solution of sodium hydroxide while monitoring the pH. Continue adding NaOH until the pH of the solution reaches 7.5-8.0, ensuring the complete dissolution of the solid.[\[2\]](#)[\[3\]](#)
- Step 2.3: Addition of Calcium. To the resulting solution, add a solution of calcium chloride (11.1 g, 0.1 mol) in 50 mL of deionized water dropwise with stirring.
- Step 2.4: Lyophilization. Freeze the clear solution and lyophilize to obtain **Caloxetate trisodium** as a white, hygroscopic solid.

Characterization

The synthesized **Caloxetate trisodium** should be characterized by the following methods:

- ^1H NMR and ^{13}C NMR: To confirm the chemical structure.
- Mass Spectrometry (ESI-MS): To confirm the molecular weight (631.5 g/mol).[\[3\]](#)[\[4\]](#)[\[5\]](#)
- HPLC: To determine the purity of the final product.
- Elemental Analysis: To confirm the elemental composition (C, 43.74; H, 4.47; Ca, 6.35; N, 6.65; Na, 10.92; O, 27.87).[\[1\]](#)

Data Presentation

Table 1: Synthesis Yield and Purity

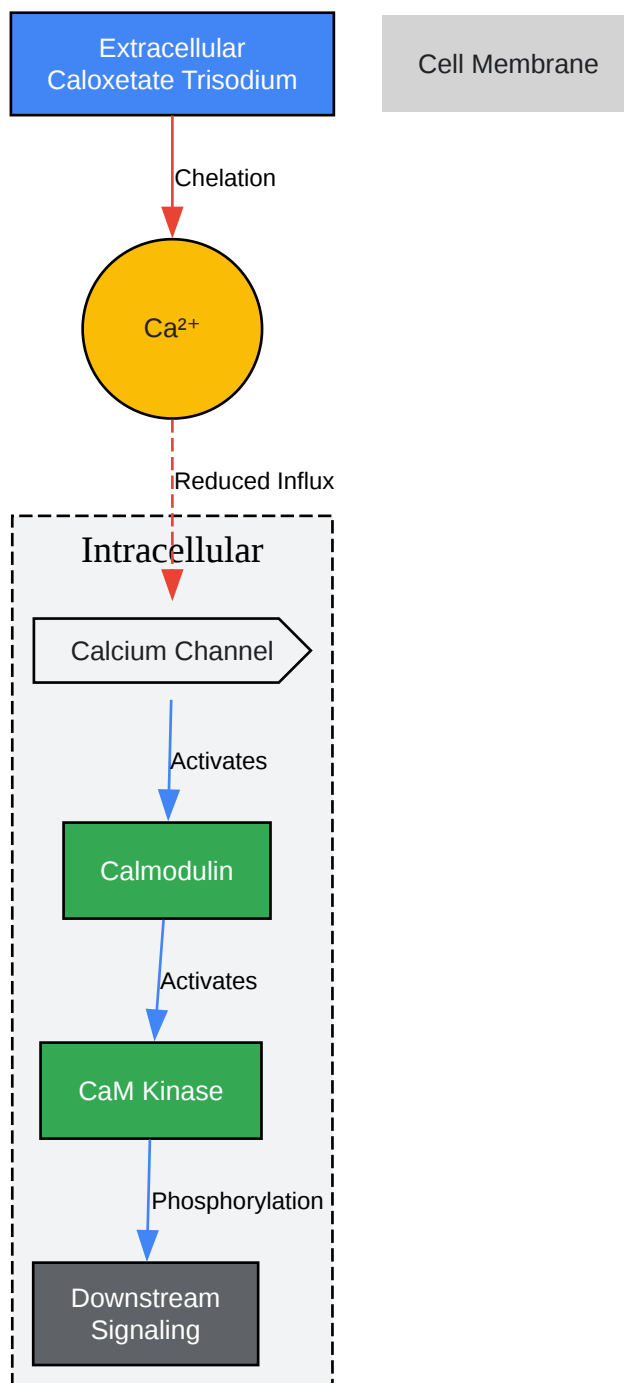
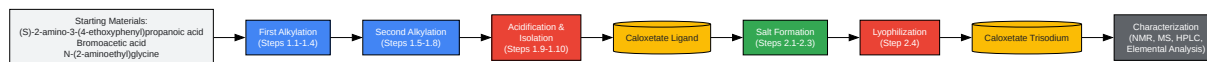
Step	Product	Theoretical Yield (g)	Actual Yield (g)	Yield (%)	Purity (by HPLC)
Stage 1	Caloxetate Ligand	54.9	46.7	85	>95%
Stage 2	Caloxetate Trisodium	63.1	58.7	93	>99%

Table 2: Characterization Data

Analysis	Expected Result	Observed Result
^1H NMR	Consistent with the structure of Caloxetate trisodium	Conforms
^{13}C NMR	Consistent with the structure of Caloxetate trisodium	Conforms
ESI-MS (m/z)	$[\text{M}-3\text{Na}+\text{Ca}]^{3-}$ at 186.0; $[\text{M}-2\text{Na}+\text{Ca}]^{2-}$ at 290.5	186.1; 290.6
Elemental Analysis	C: 43.74, H: 4.47, N: 6.65, Na: 10.92	C: 43.71, H: 4.51, N: 6.62, Na: 10.89

Visualizations

Experimental Workflow



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